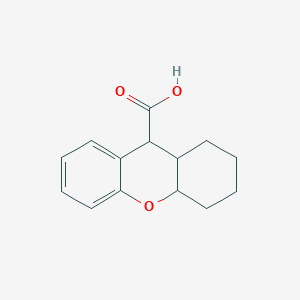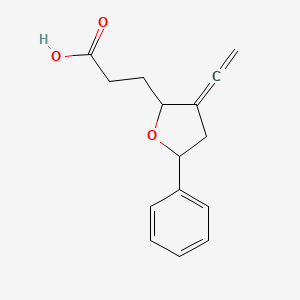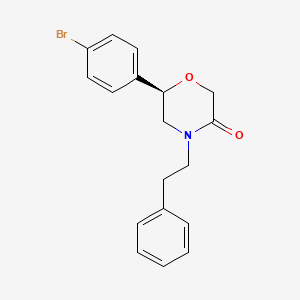
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one: is a synthetic organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to a morpholinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with different substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biological Probes: Utilized as a probe to study biological processes and interactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Signaling Pathways: Modulation of signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
(6r)-6-(4-Chlorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Methylphenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness:
Bromophenyl Group: The presence of the bromophenyl group imparts unique chemical and physical properties to the compound.
Reactivity: The bromophenyl group may influence the reactivity and interaction of the compound with various molecular targets.
This detailed article provides a comprehensive overview of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
920801-94-1 |
|---|---|
Molekularformel |
C18H18BrNO2 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
(6R)-6-(4-bromophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI-Schlüssel |
SHISLEWMJGSRKX-KRWDZBQOSA-N |
Isomerische SMILES |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


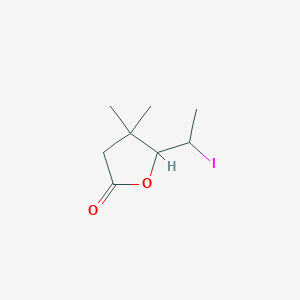
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
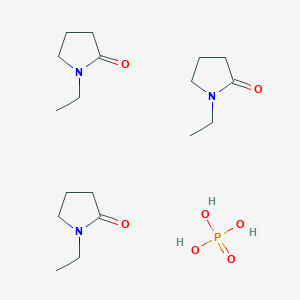
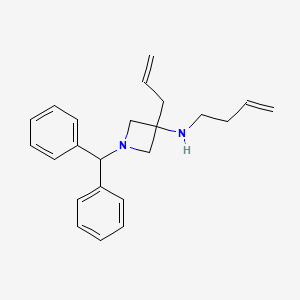
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)

![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)

![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
